10-Methyldocos-9-ene

CAS No.: 52078-32-7

Cat. No.: VC19637392

Molecular Formula: C23H46

Molecular Weight: 322.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52078-32-7 |

|---|---|

| Molecular Formula | C23H46 |

| Molecular Weight | 322.6 g/mol |

| IUPAC Name | 10-methyldocos-9-ene |

| Standard InChI | InChI=1S/C23H46/c1-4-6-8-10-12-13-14-16-18-20-22-23(3)21-19-17-15-11-9-7-5-2/h21H,4-20,22H2,1-3H3 |

| Standard InChI Key | ZLMSHWSQZPXENK-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCC(=CCCCCCCCC)C |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

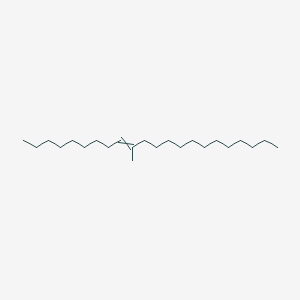

10-Methyldocos-9-ene (C<sub>23</sub>H<sub>44</sub>) consists of a 22-carbon backbone with a methyl branch at the 10th carbon and a cis or trans double bond at the 9th position. The IUPAC name reflects this structure: 10-methyldocos-9-ene. The compound’s molecular formula and weight were derived from synthetic precursors reported in literature .

| Property | Value |

|---|---|

| Molecular Formula | C<sub>23</sub>H<sub>44</sub> |

| Molecular Weight | 320.6 g/mol |

| Double Bond Position | 9 (Z/E isomerism) |

| Methyl Branch Position | 10 |

Isomerism and Stereochemistry

The double bond at position 9 introduces geometric isomerism (Z or E). Synthetic routes often yield mixtures of isomers, as seen in the preparation of related compounds like ethyl 10-methyldocos-9-enoate, which produced a 4:3 ratio of E and Z isomers . Separation techniques such as vacuum flash chromatography are required to isolate pure forms .

Synthesis and Manufacturing

Key Synthetic Pathways

The synthesis of 10-methyldocos-9-ene derivatives involves multi-step organic reactions. A representative pathway from recent literature includes :

-

Aldol Condensation:

-

Reduction to Alcohol:

-

Bromination:

Challenges in Synthesis

-

Isomer Separation: The coexistence of E and Z isomers complicates purification, necessitating advanced chromatographic methods .

-

Sensitivity to Oxygen: Reactions require inert atmospheres (e.g., argon) to prevent oxidation of intermediates .

Physicochemical Properties

While direct data on 10-methyldocos-9-ene are scarce, properties can be inferred from structurally similar compounds:

The lower boiling point compared to methyl esters (e.g., methyl erucate ) reflects the absence of polar functional groups.

Applications in Scientific Research

Role in Pheromone Studies

10-Methyldocos-9-ene derivatives are pivotal in studying cuticular hydrocarbons (CHCs), which mediate social behaviors in ants. For example:

-

Gamergate Recognition: In Harpegnathos saltator ants, CHCs like 10-methyldocos-9-enoate derivatives help distinguish reproductive gamergates from non-reproductive workers .

-

Odorant Receptor Activation: Specialized receptors (e.g., HsOr263) in ants respond to CHCs, enabling caste-specific communication .

Industrial Relevance

-

Surfactant Precursors: Long-chain alkenes serve as intermediates in synthesizing surfactants and lubricants.

-

Lipid Research: The compound’s branched structure aids in modeling membrane lipid behavior.

| Precaution | Recommendation |

|---|---|

| Flammability | Store away from ignition sources |

| Personal Protection | Gloves, face shields |

Environmental Impact

No ecotoxicological data are available, but persistence in the environment is expected due to low water solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume